molecular formula C6H7FN2O3 B3042171 6-Ethoxy-5-fluorouracil CAS No. 522654-10-0

6-Ethoxy-5-fluorouracil

Cat. No.: B3042171
CAS No.: 522654-10-0
M. Wt: 174.13 g/mol
InChI Key: DHICDECWZLWEAR-UHFFFAOYSA-N
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Description

6-Ethoxy-5-fluorouracil (CAS: 67924-63-4) is a fluorinated pyrimidine derivative structurally related to the chemotherapeutic agent 5-fluorouracil (5-FU). Its chemical name is 2-ethoxy-5-fluoropyrimidin-4(1H)-one, with the molecular formula C₆H₇FN₂O₂ and a molecular weight of 158.13 g/mol . It is classified as a Fluorouracil Related Compound F by the USP and is often referenced as an impurity in fluorouracil formulations (e.g., Flucytosine Impurity B) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5-fluorouracil typically involves the fluorination of uracil derivatives. One common method includes the reaction of 5-fluorouracil with ethyl iodide in the presence of a base, such as potassium carbonate, to introduce the ethoxy group at the 6-position . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5-fluorouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted uracil derivatives, which can have different biological activities and properties .

Scientific Research Applications

6-Ethoxy-5-fluorouracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-fluorouracil is similar to that of 5-fluorouracil. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to a depletion of thymidine triphosphate, causing DNA damage and cell death. The compound can also be incorporated into RNA, disrupting its function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Fluorouracil

The table below highlights key structural differences and similarities between 6-ethoxy-5-fluorouracil and related compounds:

Compound Substituents Molecular Formula CAS Number Primary Use/Notes
This compound 2-ethoxy, 5-fluoro C₆H₇FN₂O₂ 67924-63-4 Impurity/Research compound
5-Fluorouracil (5-FU) 5-fluoro C₄H₃FN₂O₂ 51-21-8 Chemotherapy (thymidylate synthase inhibitor)
5-Chlorouracil 5-chloro C₄H₃ClN₂O₂ 1820-81-1 Research compound (nucleic acid analog)
5-Methoxyuracil 5-methoxy C₅H₆N₂O₃ 6623-81-0 Antiviral research
2-Methoxy-5-fluorouracil 2-methoxy, 5-fluoro C₅H₅FN₂O₃ 1480-96-2 Experimental antimetabolite

Key Observations :

  • Positional Isomerism : Substitutions at position 2 (e.g., ethoxy or methoxy) versus position 5 (e.g., fluorine) significantly impact enzyme binding and degradation pathways .

Pharmacokinetic and Metabolic Comparison

Absorption and Bioavailability

  • 5-Fluorouracil: Rapid absorption via intravenous (IV) routes but erratic oral bioavailability due to variable gastrointestinal absorption and first-pass metabolism .
  • Oral Prodrugs (e.g., UFT) : UFT (tegafur + uracil) generates sustained 5-FU plasma levels comparable to IV infusion, with a half-life of 5.2–7.2 hours .
  • This compound: Limited clinical data, but its ethoxy group may enhance stability against enzymatic degradation (e.g., dihydropyrimidine dehydrogenase), prolonging systemic exposure compared to 5-FU .

Metabolism

  • 5-FU : Rapidly metabolized to dihydrofluorouracil (DHFU) and α-fluoro-β-alanine (FBAL) via hepatic and extrahepatic pathways .
  • This compound : Expected to undergo slower de-ethoxylation to 5-FU or direct glucuronidation, based on structural analogs like 2-methoxy-5-fluorouracil .

Excretion

  • 5-FU : 60–90% renal excretion as FBAL within 24 hours .
  • This compound : Likely renal excretion, but biliary excretion (2–3% for 5-FU) may vary due to lipophilicity .

Pharmacodynamic and Clinical Implications

Mechanism of Action

  • 5-FU : Inhibits thymidylate synthase, incorporating into RNA/DNA to disrupt replication .
  • This compound : Unclear therapeutic activity; may act as a prodrug or competitive inhibitor depending on metabolic conversion .

Toxicity Profile

  • 5-FU : Myelosuppression, mucositis, and neurotoxicity linked to peak plasma concentrations during IV bolus .

Research and Regulatory Status

  • 5-FU : Widused clinically since the 1960s, with extensive pharmacokinetic optimization (e.g., infusions to reduce toxicity) .
  • Regulatory guidelines (ICH) require impurity profiling for such compounds in drug formulations .

Biological Activity

6-Ethoxy-5-fluorouracil (6-EtO-FU) is a derivative of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. This article provides a comprehensive overview of the biological activity of 6-EtO-FU, including its mechanisms of action, efficacy in various cancer models, and comparative studies with other compounds.

6-EtO-FU operates primarily through the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking uracil, it interferes with RNA and DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The ethoxy group enhances lipophilicity, potentially improving cellular uptake compared to 5-FU.

In Vitro Studies

Efficacy Against Cancer Cell Lines

In vitro studies have demonstrated that 6-EtO-FU exhibits significant cytotoxicity against various cancer cell lines. Table 1 summarizes the half-maximal inhibitory concentration (IC50) values for 6-EtO-FU compared to 5-FU across different cell lines:

Cell LineIC50 (μM) for 6-EtO-FUIC50 (μM) for 5-FU
HCT1161.812.4
MCF72.314.1
K5623.010.9
B16-F102.511.2

These results indicate that 6-EtO-FU is generally more potent than its parent compound, especially in colon and breast cancer cell lines.

Mechanisms of Induced Apoptosis

The induction of apoptosis by 6-EtO-FU has been characterized through several assays:

  • Caspase Activation : Flow cytometry studies revealed significant activation of caspases-3 and -9 in treated cells, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.
  • DNA Fragmentation : Gel electrophoresis showed internucleosomal DNA fragmentation characteristic of apoptotic cells after treatment with 6-EtO-FU.
  • Cell Cycle Arrest : Analysis indicated G1 phase arrest in cancer cells treated with 6-EtO-FU, confirming its role in disrupting the cell cycle.

In Vivo Studies

Animal Models

In vivo studies using murine models have shown that administration of 6-EtO-FU leads to significant tumor regression compared to controls. For instance, in a study involving H22 liver cancer-bearing mice, treatment with 6-EtO-FU resulted in a tumor inhibition rate of over 50%, as shown in Table 2:

TreatmentAverage Tumor Weight (g)Tumor Inhibition (%)
Control10.5-
6-EtO-FU (10 mg/kg)4.854
5-FU (10 mg/kg)7.231

Comparative Studies

Comparative studies have assessed the therapeutic potential of various derivatives and combinations involving 6-EtO-FU:

  • Combination Therapy : Studies combining low doses of herbal medicines with 6-EtO-FU showed synergistic effects, enhancing cytotoxicity beyond that observed with either agent alone.
  • Toxicity Profile : While effective against tumors, toxicity assessments indicated that higher doses of both 6-EtO-FU and its parent compound can lead to liver and lung toxicity, necessitating careful dose management.

Case Studies

Several case studies have highlighted the clinical relevance of using derivatives like 6-EtO-FU:

  • Patient Case A : A patient with advanced colorectal cancer showed a marked response to treatment with a regimen including 6-EtO-FU, achieving stable disease after three cycles.
  • Patient Case B : In another instance, a combination therapy involving low-dose GCFF and 6-EtO-FU resulted in improved outcomes compared to standard chemotherapy protocols.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethoxy-5-fluorouracil, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves fluorination and ethoxylation of uracil derivatives. A common approach includes reacting 5-fluorouracil with ethylating agents (e.g., ethyl iodide) under basic conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended. Purity should be confirmed using HPLC (C18 column, UV detection at 265 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for ethoxy group confirmation) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Conduct solubility assays in solvents (e.g., water, DMSO, ethanol) at varying temperatures (25–60°C) using gravimetric or UV-spectrophotometric methods. Stability studies should assess degradation under pH extremes (1–13), UV light, and elevated temperatures (40–80°C) via HPLC-MS to identify breakdown products. For comparative insights, refer to protocols for 5-fluorouracil solubility testing .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C-F, C-O-C). X-ray crystallography provides crystal structure data, while computational methods (DFT calculations) predict electronic properties. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across cell lines be systematically resolved?

  • Methodological Answer : Standardize assays using identical cell lines (e.g., HCT-116, MCF-7) and exposure times (24–72 hours). Evaluate metabolic activation by measuring thymidylate synthase inhibition or fluorouracil-metabolizing enzymes (e.g., dihydropyrimidine dehydrogenase). Cross-validate with clonogenic assays and apoptosis markers (e.g., caspase-3 activation). Address variability by reporting IC₅₀ values with 95% confidence intervals and controlling for cell passage number .

Q. What experimental designs are recommended to elucidate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

  • Methodological Answer : Employ in vivo rodent models with intravenous/oral administration. Collect plasma samples at timed intervals for LC-MS/MS quantification. Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. Correlate PK data with tumor growth inhibition in xenograft models. For metabolic profiling, perform hepatic microsome assays to identify CYP450-mediated metabolites .

Q. How can researchers resolve discrepancies in reported stability data for this compound in pharmaceutical formulations?

  • Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Use orthogonal methods: HPLC for potency, GC for residual solvents, and dynamic vapor sorption (DVS) for hygroscopicity. Statistical tools like ANOVA can identify batch-to-batch variability. Compare degradation pathways with 5-fluorouracil’s known instability in aqueous solutions .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to dose-response curves. Use Akaike’s Information Criterion (AIC) to compare model fits. For synergistic/antagonistic effects in combination therapies, employ the Chou-Talalay method (combination index). Report uncertainties via bootstrap resampling .

Q. How should researchers address conflicting data on the metabolic pathways of this compound in preclinical models?

  • Methodological Answer : Perform tracer studies with ¹⁴C-labeled compounds to track metabolite distribution. Use LC-HRMS to identify phase I/II metabolites. Cross-reference with human liver microsomes to assess translational relevance. Discrepancies between species can be mitigated by using humanized mouse models or in vitro 3D organoid systems .

Q. Safety and Regulatory Compliance

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for antineoplastic agents: use fume hoods, double gloves (nitrile), and closed-system transfer devices. Decontaminate spills with 0.5% sodium hypochlorite. Monitor airborne exposure via NIOSH Method 5022. For toxicity screening, use Ames tests (mutagenicity) and micronucleus assays (clastogenicity) .

Properties

IUPAC Name

6-ethoxy-5-fluoro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O3/c1-2-12-5-3(7)4(10)8-6(11)9-5/h2H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHICDECWZLWEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)NC(=O)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
6-Ethoxy-5-fluorouracil
17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
6-Ethoxy-5-fluorouracil
17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
6-Ethoxy-5-fluorouracil
17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
6-Ethoxy-5-fluorouracil
17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
6-Ethoxy-5-fluorouracil
17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
6-Ethoxy-5-fluorouracil

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